molecular formula C12H7Br3O B1530799 2,3',5'-Tribromodiphenyl ether CAS No. 446254-17-7

2,3',5'-Tribromodiphenyl ether

Cat. No. B1530799
M. Wt: 406.89 g/mol
InChI Key: XMNXHCHZIPYCNA-UHFFFAOYSA-N
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Description

2,3’,5’-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .


Molecular Structure Analysis

The molecular structure of 2,3’,5’-Tribromodiphenyl ether consists of a diphenyl ether backbone with three bromine atoms attached. Two of the bromine atoms are attached to one phenyl ring at the 2 and 3 positions, and the third bromine atom is attached to the other phenyl ring at the 5 position .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3’,5’-Tribromodiphenyl ether are not available, a study on a similar compound, 2,3,4-tribromodiphenyl ether, suggests that these compounds can undergo electron-induced reductive debromination . This involves the capture of an electron by the compound, followed by the release of a bromide anion and a radical .


Physical And Chemical Properties Analysis

2,3’,5’-Tribromodiphenyl ether has a molecular formula of C12H7Br3O, an average mass of 406.895 Da, and a monoisotopic mass of 403.804688 Da .

Scientific Research Applications

Metabolite Identification

Research has identified various hydroxylated metabolites in 2,2',4,4'-tetrabromodiphenyl ether exposed rats, indicating metabolic processing of similar compounds. Analysis of rat faeces revealed hydroxylated tribrominated and tetrabrominated diphenyl ethers, suggesting the potential for environmental persistence and transformation of these compounds (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Atmospheric and Water Solution Fate

A study on 2,4,4'-Tribrominated diphenyl ether, a related compound, explored its fate in the atmosphere and water. The findings showed that oxidations with OH radicals are highly feasible, especially at less-brominated phenyl rings, forming hydroxylated dibrominated diphenyl ethers and polybrominated dibenzo-p-dioxins (Cao, He, Han, Li, Li, Wang, & Yao, 2013).

Environmental Presence and Detection

Triclosan and internal standard 2'-HO-tribromodiphenyl ether were detected in wastewater and surface waters, indicating environmental distribution. The study developed an analytical method for determining these compounds, highlighting their relevance in environmental monitoring (Hua, Bennett, & Letcher, 2005).

Cross-Coupling Reactions

Research on bromoaromatics, including bromobiphenyl ethers, demonstrated their use in copper-mediated cross-coupling reactions with perfluoroalkyl and perfluorooxaalkyl iodides. These findings have implications for synthetic chemistry and material sciences (Chen, Chen, & Eapen, 1993).

Flame Retardants in the Environment

Tribromophenoxy compounds, sharing structural similarities with 2,3',5'-Tribromodiphenyl ether, have been detected in the atmosphere near the Great Lakes. This research provides insight into the environmental distribution and potential ecological impact of such flame retardants (Ma, Venier, & Hites, 2012).

Safety And Hazards

2,3’,5’-Tribromodiphenyl ether can cause serious eye damage and is very toxic to aquatic life . It’s harmful if swallowed, absorbed through skin, or inhaled, and it may cause kidney and liver damage .

properties

IUPAC Name

1,3-dibromo-5-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNXHCHZIPYCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879862
Record name BDE-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5'-Tribromodiphenyl ether

CAS RN

446254-17-7
Record name 2,3',5'-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5'-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18131Y0W9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Biesemeier, MJ Beck, H Silberberg, NR Myers… - Drug metabolism and …, 2010 - ASPET
The effects of route and vehicle on blood and milk levels of decabromodiphenyl ether (DecaBDE; CASRN 1163-19-5) were investigated in the rat to assist in the design and conduct of a …
Number of citations: 13 dmd.aspetjournals.org
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca
AJ Bergmann - 2017 - ir.library.oregonstate.edu
Assessing the risk from exposure to a chemical mixture in the environment can seem prohibitively challenging. Most components of the mixture are not readily identifiable, chemicals …
Number of citations: 0 ir.library.oregonstate.edu

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